N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes nitrophenyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenyl chloroformate with 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl and pyrazole derivatives, such as:
- N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester
- 4-Nitrophenylchloroformate derivatives
- Pyrazole-4-carboxamide derivatives
Uniqueness
What sets N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H13N5O7 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(4-nitrophenyl) N-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]carbamate |
InChI |
InChI=1S/C18H13N5O7/c1-11-16(10-19-21(11)12-2-4-13(5-3-12)22(26)27)17(24)20-18(25)30-15-8-6-14(7-9-15)23(28)29/h2-10H,1H3,(H,20,24,25) |
InChI Key |
TYGUTKTVLMZRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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